

quantitative analysis of acylcarnitines using deuterated standards

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Compound of Interest

Compound Name: (L)-Suberyl Carnitine-d3 Inner Salt

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Application Note: High-Sensitivity Quantitative Profiling of Acylcarnitines via Butyl Ester Derivatization and LC-MS/MS

Abstract & Introduction

Acylcarnitines are obligate intermediates in mitochondrial fatty acid

-oxidation (FAO). Their quantitative profile in plasma or dried blood spots (DBS) serves as a "metabolic snapshot," revealing defects in FAO enzymes, organic acidemias, and insulin resistance. While Flow Injection Analysis (FIA) is common in newborn screening (NBS) for its throughput, it lacks the specificity to distinguish isobaric species (e.g., C4-OH vs. C3-DC) and suffers from ion suppression.

This Application Note details a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing butyl ester derivatization. This method enhances ionization efficiency for short-chain species and utilizes deuterated internal standards (d-IS) for precise isotope dilution quantification.

Key Applications:

- Drug Safety: Monitoring mitochondrial toxicity (e.g., drug-induced inhibition of CPT1/CPT2).

- Clinical Research: Diagnosis of Inborn Errors of Metabolism (IEMs).^{[1][2]}
- Metabolic Disease: Profiling insulin resistance and Type 2 Diabetes progression.

Principle of the Method

The core principle is Isotope Dilution Mass Spectrometry (ID-MS). Deuterated internal standards, added prior to extraction, correct for variations in extraction recovery and matrix effects.

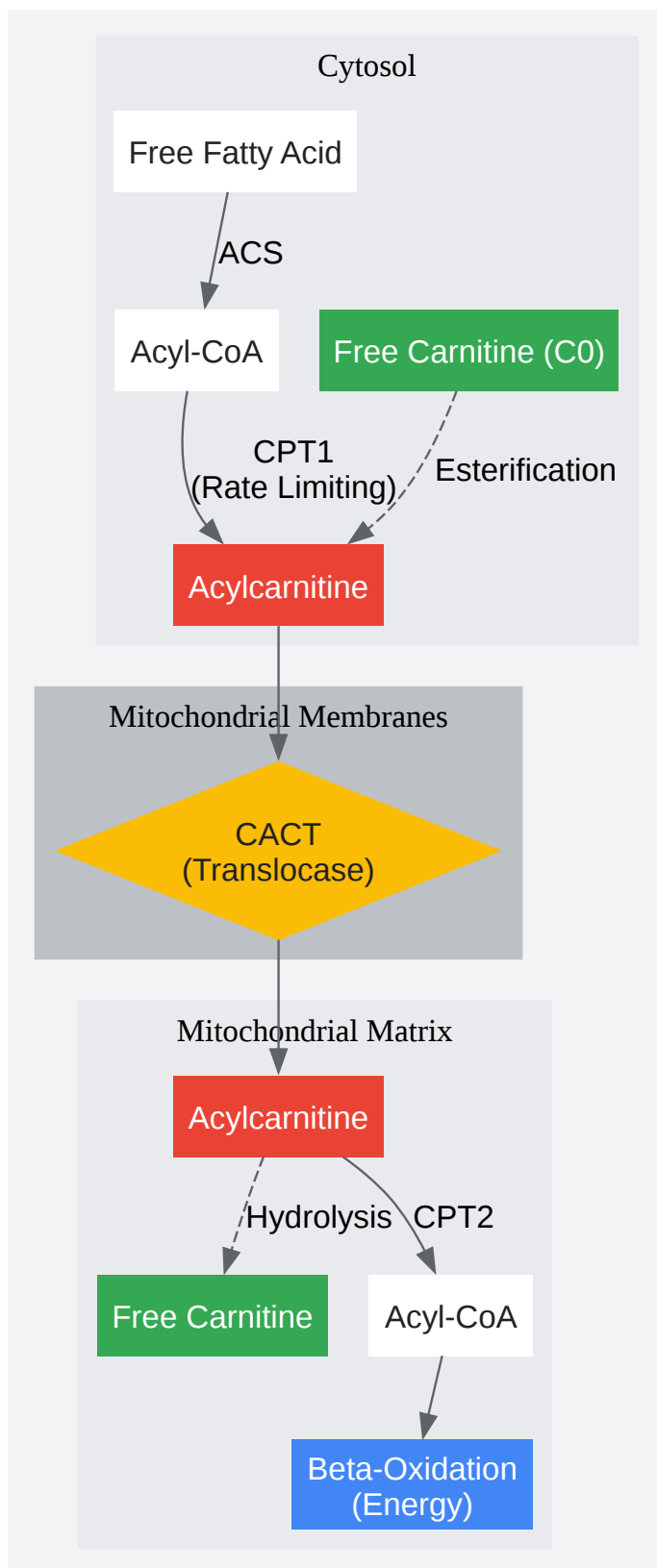
Why Derivatization? Native short-chain acylcarnitines (C3–C5) are polar and ionize poorly. We utilize acid-catalyzed esterification with n-butanol.

- Sensitivity: Converts the carboxylic acid moiety to a butyl ester, increasing hydrophobicity and proton affinity, yielding a 5–10x signal enhancement.
- Specificity: Dicarboxylic acylcarnitines (e.g., C5-DC) possess two carboxyl groups. Derivatization adds two butyl groups (+112 Da), whereas isobaric hydroxy-acylcarnitines (e.g., C10-OH) add only one (+56 Da), allowing mass-based resolution of isobars that co-elute.

Mechanism of Detection: Precursor ions (butyl esters) undergo Collision-Induced Dissociation (CID) to yield a common characteristic fragment at m/z 85, corresponding to the positively charged trimethylammonium-cyclopropane moiety of the carnitine backbone.

Biological Context: The Carnitine Shuttle

Understanding the origin of these analytes is crucial for data interpretation. The diagram below illustrates the transport of fatty acids into the mitochondria via the carnitine shuttle.



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Caption: The Carnitine Shuttle. CPT1 converts Acyl-CoA to Acylcarnitine for transport across the mitochondrial membrane via CACT, regenerating Acyl-CoA in the matrix via CPT2.

Materials & Reagents

- Standards:
 - Unlabeled Standards: Carnitine/Acylcarnitine mix (C0, C2, C3, C4, C5, C8, C14, C16).
 - Internal Standards (IS): Cambridge Isotope Laboratories NSK-B mix (contains
 - C0,
 - C2,
 - C3,
 - C8,
 - C14,
 - C16).
- Reagents:
 - 3N HCl in n-Butanol (Prepare fresh or purchase commercial).
 - Acetonitrile (LC-MS grade).
 - Methanol (LC-MS grade).
 - Formic Acid & Ammonium Acetate.[\[3\]](#)

Experimental Protocol

Step 1: Sample Extraction & IS Addition

- Aliquot 10 μ L of plasma/serum or punch one 3.2 mm DBS disk into a 1.5 mL Eppendorf tube.
- Add 100 μ L of Working Internal Standard Solution (in Methanol).

- Expertise Note: The methanol acts as the protein precipitating agent. The IS is added before precipitation to equilibrate with the sample matrix.
- Vortex vigorously for 30 seconds.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer 80 µL of the supernatant to a clean glass vial or polypropylene V-bottom plate.

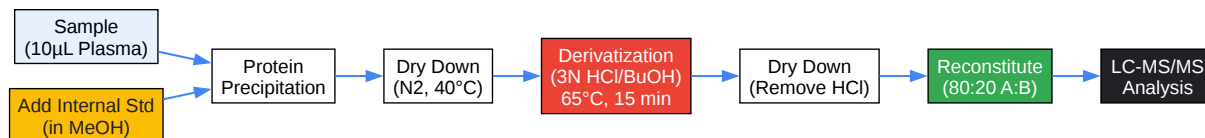
Step 2: Evaporation & Derivatization

- Evaporate the supernatant to dryness under a gentle stream of Nitrogen at 40°C.
- Derivatization: Add 50 µL of 3N HCl in n-Butanol to the dried residue.
- Seal the plate/vial tightly (Teflon-lined caps recommended).
- Incubate at 65°C for 15 minutes.
 - Caution: Over-incubation can degrade long-chain acylcarnitines. Under-incubation leads to incomplete esterification of dicarboxylic species.
- Evaporate the derivatization reagent to dryness under Nitrogen at 40°C.
 - Critical: Ensure all HCl is removed to prevent corrosion of the MS source.

Step 3: Reconstitution

- Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20).
- Vortex and centrifuge (2,000 x g, 2 min) to settle any particulates.

Workflow Diagram



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Caption: Step-by-step extraction and derivatization workflow ensuring complete protein removal and esterification.

LC-MS/MS Conditions

Liquid Chromatography:

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
 - Why C18? Provides retention for the butyl esters (hydrophobic) and separates isomers like C4-isomers.
- Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Acetate.
- Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[3]
- Gradient:
 - 0.0 min: 20% B
 - 0.5 min: 20% B
 - 8.0 min: 95% B
 - 9.0 min: 95% B
 - 9.1 min: 20% B (Re-equilibration)
 - Total Run Time: 12 mins.

Mass Spectrometry (MRM Parameters):

- Ionization: ESI Positive Mode.
- Source Temp: 500°C.
- Scan Type: Multiple Reaction Monitoring (MRM).[4][5]

MRM Transitions Table (Butyl Esters): Note: The precursor ion is $[M+H]^+$. The butyl group adds +56 Da to the free acid mass.[6]

Analyte	Common Name	Precursor (m/z)	Product (m/z)	Internal Standard	IS Precursor
C0	Free Carnitine	218.2	85.1	-C0	227.2
C2	Acetylcarnitine	260.2	85.1	-C2	263.2
C3	Propionylcarnitine	274.2	85.1	-C3	277.2
C4	Butyrylcarnitine	288.2	85.1	-C3*	277.2
C5	Isovalerylcarnitine	302.2	85.1	-C5	311.2
C8	Octanoylcarnitine	344.3	85.1	-C8	347.3
C14	Myristoylcarnitine	428.4	85.1	-C14	437.4
C16	Palmitoylcarnitine	456.4	85.1	-C16	459.4
C3-DC	Malonylcarnitine	360.2	85.1	-C3-DC	363.2
C4-OH	3-OH-Butyryl	304.2	85.1	-C4-OH	307.2

*Note: If specific deuterated standards are unavailable for an analyte (e.g., C4), use the nearest chain-length IS (e.g., d3-C3) and validate the Response Factor.

Data Analysis & Quantification

Response Factor (RF) Calculation: Since we cannot buy a deuterated standard for every single acylcarnitine species (there are >40), we group them by chain length.

Concentration Calculation:

Handling Isobars (The "Trustworthiness" Check):

- C3-DC (Malonyl) vs C4-OH (Hydroxybutyryl):
 - Free acid mass: Both ~247 Da.
 - Butylated Mass:
 - C4-OH (1 carboxyl group)

+56 Da

m/z 304.
 - C3-DC (2 carboxyl groups)

+112 Da

m/z 360.
 - Result: Derivatization chemically separates these isobars by mass, preventing false positives for Malonic Aciduria.

Troubleshooting & QC

- Low Signal for C0 (Free Carnitine):
 - Cause: C0 is highly polar and elutes in the void volume on C18.
 - Fix: Use the specific gradient starting at low organic (5-20% B) or switch to HILIC for C0-specific assays.
- Hydrolysis (Signal Loss):
 - Sign: Increasing Free Carnitine (C0) levels and decreasing acyl-signals in QC samples over time.
 - Prevention:[\[6\]](#) Keep autosampler at 4°C. Process samples within 24 hours of derivatization.

- Carryover:
 - Long-chain acylcarnitines (C16, C18) are "sticky."
 - Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1).

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